N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE typically involves the following steps:
Formation of 2-(2-chlorophenoxy)acetic acid: This is achieved through the reaction of 2-chlorophenol with chloroacetic acid under basic conditions.
Acylation: The 2-(2-chlorophenoxy)acetic acid is then acylated with 4-aminobenzoic acid to form the intermediate compound.
Final Coupling: The intermediate is coupled with 4-chlorobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Acts as a potent and selective inhibitor of the TRPM4 channel, making it useful in studying ion channel physiology and pathology.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the TRPM4 channel. This inhibition prevents the influx of calcium ions, which can protect cells from calcium overload and subsequent cell death. The molecular targets include the TRPM4 channel, and the pathways involved are related to calcium signaling and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid: A closely related compound with similar inhibitory activity on TRPM4.
N-(4-chlorophenyl)acetamide: Another compound with a similar structure but different biological activity.
Uniqueness
N~1~-(4-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE is unique due to its high selectivity and potency as a TRPM4 inhibitor. Unlike other similar compounds, it does not significantly affect other TRP channels such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 .
Properties
Molecular Formula |
C21H17ClN2O3 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[4-[[2-(2-chlorophenoxy)acetyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C21H17ClN2O3/c22-18-8-4-5-9-19(18)27-14-20(25)23-16-10-12-17(13-11-16)24-21(26)15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25)(H,24,26) |
InChI Key |
DTBJXAYRBNBHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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